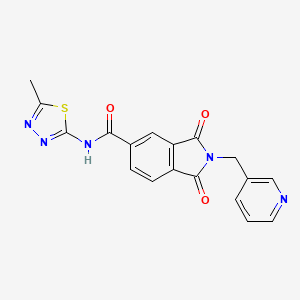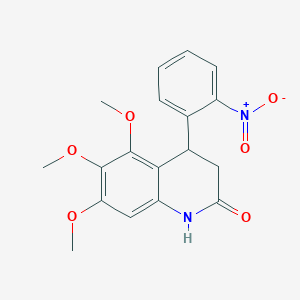![molecular formula C26H29N3O6 B4201826 6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4201826.png)
6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Descripción general
Descripción
6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a cyclohexene carboxylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolines: These compounds share some structural similarities and are known for their biological activities.
Benzimidazoles: Another class of compounds with similar applications in medicine and industry.
Uniqueness
What sets 6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
6-[[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-34-19-9-6-17(7-10-19)27-25(31)22-16-18(8-11-23(22)29-12-14-35-15-13-29)28-24(30)20-4-2-3-5-21(20)26(32)33/h2-3,6-11,16,20-21H,4-5,12-15H2,1H3,(H,27,31)(H,28,30)(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABHCZIOYZEIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Bromophenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate](/img/structure/B4201743.png)
![[5-[(4-Fluorophenyl)methylamino]-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B4201745.png)

amino]benzoyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4201753.png)
![2-[(2-chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4201760.png)
![4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE](/img/structure/B4201772.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-indolinesulfonamide](/img/structure/B4201780.png)

![3-[5-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4201784.png)
![N-(2-ethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4201791.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide](/img/structure/B4201806.png)

![N-(2-cyanophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4201816.png)
![2-[(4-bromophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B4201818.png)
